tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate and tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate are stereoisomers of a bicyclic compound featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters can be achieved through various methods. One efficient approach involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters often employs similar flow microreactor systems due to their scalability and efficiency. These systems enable continuous production, which is advantageous for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
tert-butyl esters undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
tert-butyl esters have a wide range of applications in scientific research:
Chemistry: Used as protecting groups in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug formulation to enhance the stability and bioavailability of active compounds.
Industry: Applied in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl esters involves their ability to act as protecting groups in chemical reactions. By temporarily masking reactive sites, these compounds allow for selective reactions to occur at other positions within a molecule. This selective reactivity is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl acetate
- tert-butyl chloride
- tert-butyl alcohol
Comparison
tert-butyl esters are unique due to their ability to act as protecting groups in organic synthesis. Unlike tert-butyl acetate and tert-butyl chloride, which are primarily used as solvents or intermediates, tert-butyl esters are specifically designed to protect functional groups during chemical reactions. tert-butyl alcohol, on the other hand, is commonly used as a solvent and a precursor in various chemical syntheses but does not offer the same protective capabilities as tert-butyl esters.
Properties
Molecular Formula |
C22H38N2O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/2C11H19NO3/c2*1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h2*8,13H,4-7H2,1-3H3/t2*8-,11+/m10/s1 |
InChI Key |
NPFVZAJPDLUZDS-BVRIPTSRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CO.CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO.CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Origin of Product |
United States |
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